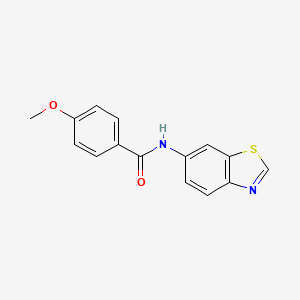

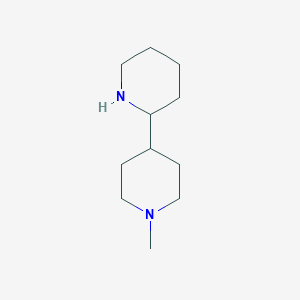

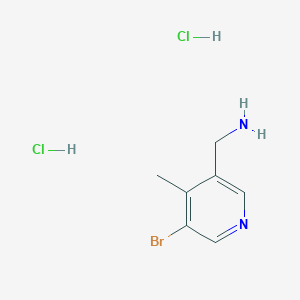

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

Synthesis Analysis

In general, benzothiazole derivatives can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis methods . The reaction conditions are usually mild and use dimethyl formamide as a solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds can vary depending on the specific compound. For example, the molecular formula of “N-(1,3-Benzothiazol-6-yl)-3-hydroxycyclobutanecarboxamide” is C12H12N2O2S .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . For example, a series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Applications De Recherche Scientifique

Anticonvulsant and Benzodiazepine Receptor Agonist : Novel derivatives, including compounds with structural similarities to N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide, have been evaluated for their anticonvulsant properties and as agonists of benzodiazepine receptors. These compounds demonstrated significant anticonvulsant activity in tests and did not impair learning and memory in experimental conditions, indicating their potential as therapeutic agents in epilepsy treatment (Faizi et al., 2017).

Crystal Growth and NLO Properties : The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has been synthesized and characterized for its crystal structure and optical properties. Its significant second harmonic generation (SHG) efficiency, 3.5 times greater than potassium dihydrogen phosphate, highlights its potential in nonlinear optical applications (Prabukanthan et al., 2020).

Antiproliferative and Apoptotic Activities : Benzothiazole derivatives, including similar compounds to N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide, have shown antiproliferative effects against tumor cells. These compounds induced apoptosis in leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, suggesting their potential in cancer therapy (Repický et al., 2009).

Antimicrobial Properties : Synthesized benzothiazole derivatives have displayed potent antibacterial activity, particularly against Pseudomonas aeruginosa, a known pathogen in nosocomial infections. This underscores their potential in developing new antimicrobial agents (Gupta, 2018).

Urease Inhibition and Nitric Oxide Scavenging : New 2-amino-6-arylbenzothiazoles, synthesized via Suzuki cross-coupling reactions, exhibited significant urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in therapeutic applications (Gull et al., 2013).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It is known that benzothiazole derivatives can interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary depending on the specific compound. For example, “Methyl-1,3-benzothiazol-6-ylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGADRJFIXIABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

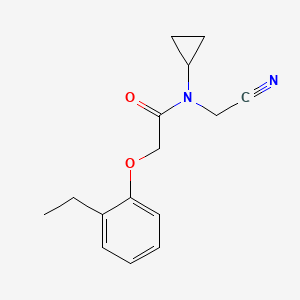

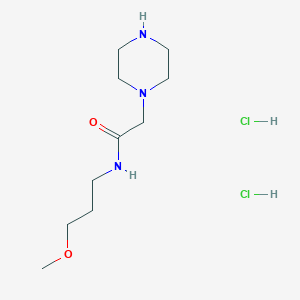

![2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2919046.png)

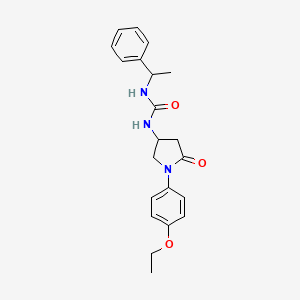

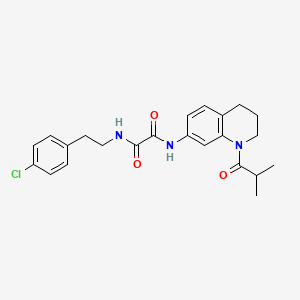

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

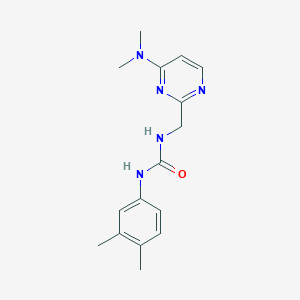

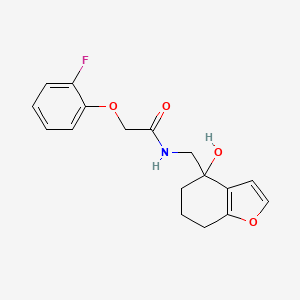

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)

![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)